1-(4-tert-butylphenoxy)-3-(4-phenyl-1-piperazinyl)-2-propanol dihydrochloride
Overview
Description
1-(4-tert-butylphenoxy)-3-(4-phenyl-1-piperazinyl)-2-propanol dihydrochloride, also known as TBPB, is a synthetic compound that has gained significant attention in scientific research. It is a selective agonist of the transient receptor potential vanilloid 1 (TRPV1) ion channel and has been shown to have potential applications in various fields, including pain management, cancer research, and neuroscience.
Mechanism of Action
1-(4-tert-butylphenoxy)-3-(4-phenyl-1-piperazinyl)-2-propanol dihydrochloride selectively activates TRPV1 channels by binding to a specific site on the channel. This activation leads to the influx of calcium ions into the cell, which triggers a series of downstream signaling events. These events ultimately result in the analgesic or anticancer effects observed with 1-(4-tert-butylphenoxy)-3-(4-phenyl-1-piperazinyl)-2-propanol dihydrochloride.
Biochemical and physiological effects:
1-(4-tert-butylphenoxy)-3-(4-phenyl-1-piperazinyl)-2-propanol dihydrochloride has been shown to have various biochemical and physiological effects. It has been shown to decrease the release of pro-inflammatory cytokines and increase the release of anti-inflammatory cytokines. 1-(4-tert-butylphenoxy)-3-(4-phenyl-1-piperazinyl)-2-propanol dihydrochloride has also been shown to decrease the expression of pain-related genes and increase the expression of genes involved in cell death.
Advantages and Limitations for Lab Experiments
One advantage of using 1-(4-tert-butylphenoxy)-3-(4-phenyl-1-piperazinyl)-2-propanol dihydrochloride in lab experiments is its selectivity for TRPV1 channels. This allows for specific activation of these channels without affecting other ion channels. However, one limitation of using 1-(4-tert-butylphenoxy)-3-(4-phenyl-1-piperazinyl)-2-propanol dihydrochloride is its relatively short half-life, which may require frequent dosing in experiments.
Future Directions
For research on 1-(4-tert-butylphenoxy)-3-(4-phenyl-1-piperazinyl)-2-propanol dihydrochloride include investigating its potential applications in other fields, such as neuroscience and cardiovascular research. Additionally, further studies are needed to better understand the mechanism of action of 1-(4-tert-butylphenoxy)-3-(4-phenyl-1-piperazinyl)-2-propanol dihydrochloride and its potential side effects. Finally, the development of more potent and selective TRPV1 agonists may lead to improved therapeutic options for pain management and cancer treatment.
Scientific Research Applications
1-(4-tert-butylphenoxy)-3-(4-phenyl-1-piperazinyl)-2-propanol dihydrochloride has been extensively studied for its potential applications in pain management. It has been shown to selectively activate TRPV1 channels, which are involved in the transmission of pain signals. 1-(4-tert-butylphenoxy)-3-(4-phenyl-1-piperazinyl)-2-propanol dihydrochloride has been demonstrated to have analgesic effects in various animal models of pain, including thermal, mechanical, and chemical pain.
In addition to pain management, 1-(4-tert-butylphenoxy)-3-(4-phenyl-1-piperazinyl)-2-propanol dihydrochloride has also been investigated for its potential applications in cancer research. TRPV1 channels have been shown to be overexpressed in various cancer cells, and their activation can induce cancer cell death. 1-(4-tert-butylphenoxy)-3-(4-phenyl-1-piperazinyl)-2-propanol dihydrochloride has been shown to induce apoptosis in cancer cells, suggesting that it may have potential as an anticancer agent.
properties
IUPAC Name |
1-(4-tert-butylphenoxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol;dihydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32N2O2.2ClH/c1-23(2,3)19-9-11-22(12-10-19)27-18-21(26)17-24-13-15-25(16-14-24)20-7-5-4-6-8-20;;/h4-12,21,26H,13-18H2,1-3H3;2*1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPLPOSYBZUIDKO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OCC(CN2CCN(CC2)C3=CC=CC=C3)O.Cl.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H34Cl2N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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